N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the pyridazinyl and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the phenyl and pyridazinyl rings. Examples include:
- N-(3-chlorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide
- N-(4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications or therapeutic uses.
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide, also known by its CAS number 1795488-39-9, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex molecular structure that includes a piperazine core and a pyridazine moiety, contributing to its pharmacological potential.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H20ClFN6O |
Molecular Weight | 378.8 g/mol |
CAS Number | 1795488-39-9 |
Research indicates that this compound acts primarily as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is known for its role in regulating the tumor suppressor p53, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. In a study, this compound demonstrated moderate tumor growth inhibition in xenograft models, suggesting potential as an anticancer agent .
Antitumor Activity
In vivo studies have shown that administering this compound at doses of 100 mg/kg resulted in modest tumor growth inhibition in mouse models. Specifically, it was observed that while the compound effectively activated p53, it induced only limited apoptosis markers such as PARP cleavage and caspase-3 activation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structure. The presence of the chloro and fluoro substituents on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets. Additionally, the dimethylamino group contributes to its overall potency by facilitating interactions with target proteins .
Case Studies
- MDM2 Inhibition Study : A detailed investigation into the compound's ability to inhibit MDM2 involved administering the drug to mice bearing SJSA-1 xenografts. Results indicated only moderate effectiveness in tumor growth reduction despite significant plasma exposure levels .
- Comparative Analysis with Similar Compounds : Other compounds with similar structures were tested for their MDM2 binding affinity and subsequent effects on cell viability. It was found that modifications such as changing substituents on the piperazine ring could either enhance or diminish biological activity, highlighting the importance of precise structural configurations .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6O/c1-23(2)16-10-13(11-20-22-16)24-5-7-25(8-6-24)17(26)21-12-3-4-15(19)14(18)9-12/h3-4,9-11H,5-8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGMNZNYWOJTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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